4-Amino-3-chloropyridin-2-ol

Übersicht

Beschreibung

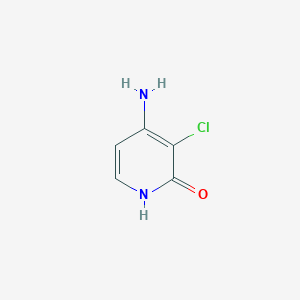

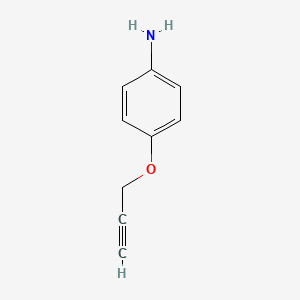

4-Amino-3-chloropyridin-2-ol is an organic compound . It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .

Synthesis Analysis

The synthesis of 4-Amino-3-chloropyridin-2-ol involves several steps. The pyridine ring position is activated, and nucleophilic substitution reaction is easy to occur. 2-chloro-4-isonicotinamide is formed by the action of phosphorus pentachloride, and finally 4-Amino-2-chloropyridine is formed by Hofmann degradation reaction under the action of alkaline sodium hypochlorite .Molecular Structure Analysis

The molecular formula of 4-Amino-3-chloropyridin-2-ol is C5H5ClN2O . It is characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .Physical And Chemical Properties Analysis

4-Amino-3-chloropyridin-2-ol is a solid substance . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Industry

- 4-Amino-2-chloropyridine is used in the synthesis of pyridine-based drugs such as antihistamines, anti-inflammatory agents, and sedatives . It is also a key intermediate in the production of anti-tumor and anti-viral drugs .

- The methods of application or experimental procedures vary depending on the specific drug being synthesized. Typically, it involves various organic reactions and synthesis processes .

- The results or outcomes obtained also depend on the specific drug. For instance, antihistamines can help alleviate allergy symptoms, while anti-inflammatory agents can reduce inflammation .

-

Agrochemical Industry

- This compound is an important building block in the synthesis of pesticides, herbicides, and fungicides .

- It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth . It is also a key substance in the synthesis of KT-30 (Forchlorfenuron, IUPAC name N-(2-chloro-4-pyridyl)-N’-phenylurea) .

- The results or outcomes obtained include enhanced plant growth and protection against pests and diseases .

-

Dye Synthesis

- 4-Amino-2-chloropyridine serves as a precursor for colored pigments, dyes, and photochromic materials .

- The methods of application or experimental procedures involve various organic reactions and synthesis processes .

- The results or outcomes obtained include the production of various colored pigments and dyes .

-

Chemical Synthesis

- 4-Amino-3-chloropyridin-2-ol can be used as a building block in various chemical syntheses . Its presence in these compounds imparts desired chemical and biological activities .

- The methods of application or experimental procedures involve various organic reactions and synthesis processes .

- The results or outcomes obtained include the production of various chemical compounds .

-

Material Science

- This compound can be used in the synthesis of materials with specific properties . For example, it can be used to synthesize photochromic materials .

- The methods of application or experimental procedures involve various organic reactions and synthesis processes .

- The results or outcomes obtained include the production of materials with specific properties .

-

Environmental Science

- 4-Amino-3-chloropyridin-2-ol could potentially be used in environmental remediation processes . For example, it could be used in the synthesis of materials that can absorb or neutralize pollutants .

- The methods of application or experimental procedures would involve the synthesis of these materials and their application in environmental remediation .

- The results or outcomes obtained would be the reduction or neutralization of pollutants .

-

Organic Synthesis

- 4-Amino-3-chloropyridin-2-ol is a versatile compound with diverse properties, making it useful for a variety of applications . It has a high boiling point of 153°C, indicating its stability under high temperatures . This compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone . This property makes it suitable for various organic reactions and synthesis .

- The methods of application or experimental procedures involve various organic reactions and synthesis processes .

- The results or outcomes obtained include the production of various chemical compounds .

-

Biochemical Research

- This compound could potentially be used in biochemical research, given its reactivity and the presence of both amino and chloro groups in the molecule .

- The methods of application or experimental procedures would involve the synthesis of these materials and their application in biochemical research .

- The results or outcomes obtained would be the production of various biochemical compounds .

-

Industrial Manufacturing

- 4-Amino-3-chloropyridin-2-ol could potentially be used in industrial manufacturing processes .

- The methods of application or experimental procedures would involve the synthesis of these materials and their application in industrial manufacturing .

- The results or outcomes obtained would be the production of various industrial products .

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 4-Amino-3-chloropyridin-2-ol are not mentioned in the available literature, research in the field of pyrimidines (a related class of compounds) suggests potential directions. These include the development of new pyrimidines as anti-inflammatory agents, leveraging the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Eigenschaften

IUPAC Name |

4-amino-3-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLGHNWBBDTVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552432 | |

| Record name | 4-Amino-3-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-chloropyridin-2-ol | |

CAS RN |

55290-73-8 | |

| Record name | 4-Amino-3-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1590585.png)

![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B1590593.png)

![2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid](/img/structure/B1590594.png)